molecular formula C24H22N4O3 B392994 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B392994
M. Wt: 414.5g/mol
InChI Key: WESMWQVMYHWYDF-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine. The reaction conditions often require a catalyst, such as piperidine, and are carried out under reflux in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: 2-Amino-4-(4-ethylphenyl)-1-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

    Reduction: 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-hydroxy-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Quinoline derivatives have been used in the development of drugs for malaria, cancer, and other diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that is a derivative of quinoline.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substituents, which can impart different chemical and biological properties compared to other quinoline derivatives. Its combination of an amino group, nitro group, and carbonitrile group makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5g/mol

IUPAC Name

2-amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22N4O3/c1-2-15-9-11-16(12-10-15)22-19(14-25)24(26)27(20-7-4-8-21(29)23(20)22)17-5-3-6-18(13-17)28(30)31/h3,5-6,9-13,22H,2,4,7-8,26H2,1H3

InChI Key

WESMWQVMYHWYDF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Pictograms

Irritant

Origin of Product

United States

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